Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate
Description
Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate is a synthetic compound featuring a benzo[d]thiazole core linked to a piperidine ring via a methylene bridge, with a methyl carbamate substituent on the piperidine’s methyl group. The carbamate group enhances metabolic stability compared to esters, making it a candidate for drug development.
Properties
IUPAC Name |
methyl N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-20-15(19)16-10-11-6-8-18(9-7-11)14-17-12-4-2-3-5-13(12)21-14/h2-5,11H,6-10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVLAUQRBUKIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of suitable precursors.
Coupling Reaction: The benzo[d]thiazole and piperidine rings are coupled using a suitable linker, often involving a halomethyl intermediate.
Carbamate Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzo[d]thiazole ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The benzo[d]thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the carbamate group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Below is a detailed comparison of the target compound with three analogs, focusing on structural features, synthetic pathways, and inferred biological properties.
2.1 Structural and Functional Differences
- Target vs. The methyl carbamate in the target may offer greater hydrolytic stability than 14h’s carboxamide, which could undergo enzymatic cleavage . The nitro group in 14h likely enhances electron-withdrawing effects, improving selectivity for CDK9 , whereas the target’s unsubstituted benzo[d]thiazole may favor broader kinase interactions.
- Target vs. Chromeno-thiazole Derivative (): The chromeno-thiazole’s fused ring system increases molecular rigidity compared to the target’s benzo[d]thiazole, possibly reducing conformational flexibility during binding . The tert-butyl carbamate in ’s compound introduces steric bulk, which could hinder interactions with deep enzymatic pockets. In contrast, the target’s methyl carbamate minimizes steric effects while retaining stability .
- Target vs. The target’s piperidine ring offers conformational flexibility for target engagement. The benzodioxol group in provides electron density, which may improve solubility but reduce membrane permeability compared to the target’s lipophilic benzo[d]thiazole .
Biological Activity
Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring substituted with a benzo[d]thiazole moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.39 g/mol |
| LogP | 3.45 |
| Solubility in Water | Low |
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with piperidine-based intermediates, followed by carbamate formation. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:
- MDA-MB-231 (breast cancer) : IC50 values ranged from 5 to 10 μM.
- HepG2 (liver cancer) : IC50 values ranged from 8 to 12 μM.
These findings suggest that the compound may act as a microtubule-destabilizing agent, similar to other known anticancer drugs.
The proposed mechanism of action involves the inhibition of microtubule assembly, leading to cell cycle arrest and apoptosis. The compound has been shown to enhance caspase activity, indicating its role in inducing programmed cell death.
Case Studies
-
Study on Breast Cancer Cells :
- Researchers evaluated the effects of this compound on MDA-MB-231 cells.
- Results indicated significant morphological changes at concentrations as low as 1 μM, with enhanced apoptosis markers observed at higher doses (10 μM).
-
In Vivo Studies :
- Animal models treated with this compound demonstrated reduced tumor growth compared to control groups.
- The compound's effects on tumor microenvironments were also assessed, showing potential anti-inflammatory properties.
Q & A
Basic: What are the key synthetic strategies for preparing Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate?
Answer:
The synthesis typically involves:
- Step 1: Formation of the piperidine-thiazole core via nucleophilic substitution or condensation reactions. For example, coupling benzo[d]thiazole derivatives with piperidine precursors under reflux conditions .
- Step 2: Introduction of the carbamate group. Zinc-promoted carbamate formation or polymer-supported chloroformate methods are effective for amino group protection .
- Step 3: Purification via silica gel column chromatography to isolate intermediates and final products, ensuring >95% purity .
Critical parameters include solvent choice (e.g., DMF for solubility), temperature control (40–80°C), and stoichiometric ratios (1:1.2 for amine:chloroformate) .
Basic: How is the structural integrity of this compound validated in academic research?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., [M+H]+) match theoretical masses (e.g., ~318.41 g/mol) .
- HPLC: Purity >98% is achieved using acetonitrile/water gradients .
Advanced: How can researchers optimize reaction yields in multi-step syntheses of this compound?
Answer:
- Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield amines during coupling steps, preventing side reactions .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, dichloromethane) enhance nucleophilicity in carbamate formation .
- Catalyst Screening: Zinc or polymer-supported reagents improve carbamate yields by 20–30% compared to traditional methods .
- Temperature Gradients: Controlled heating (60–80°C) minimizes decomposition of thermally labile intermediates .
Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Cross-Validation: Compare NMR data with structurally analogous compounds (e.g., piperidine-thiazole derivatives in ). Discrepancies in aromatic proton shifts may indicate regiochemical variations .
- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping piperidine and thiazole signals .
- Crystallography: X-ray diffraction (if crystalline) provides unambiguous confirmation of stereochemistry and bond angles .
Advanced: What methodological approaches are used to investigate the pharmacological targets of this compound?
Answer:
- Enzyme Assays: Test inhibitory activity against kinases or proteases using fluorescence-based assays (e.g., IC50 determination) .
- Molecular Docking: Computational models (e.g., AutoDock Vina) predict binding affinities to targets like cancer-related enzymes (e.g., EGFR, PI3K) .
- Pathway Analysis: RNA sequencing or Western blotting identifies modulated pathways (e.g., apoptosis markers like Bcl-2/Bax) .
- SAR Studies: Compare derivatives (e.g., ’s benzothiazole-triazole hybrids) to pinpoint critical functional groups for activity .
Advanced: How can researchers address low yields in the final carbamation step?
Answer:
- Reagent Purity: Ensure chloroformates are freshly distilled to avoid hydrolysis side reactions .
- Base Selection: Use non-nucleophilic bases (e.g., triethylamine) to deprotonate amines without competing reactions .
- Microwave Assistance: Microwave-assisted synthesis reduces reaction times (30 min vs. 12 hrs) and improves yields by 15–20% .
Advanced: What analytical strategies differentiate stereoisomers or polymorphs of this compound?
Answer:
- Chiral HPLC: Resolves enantiomers using cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- Vibrational Spectroscopy: IR identifies polymorph-specific carbonyl stretches (e.g., 1680–1720 cm⁻¹ for carbamates) .
- Thermal Analysis: DSC/TGA detects melting point variations (>5°C differences indicate distinct polymorphs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
